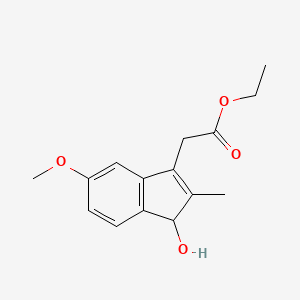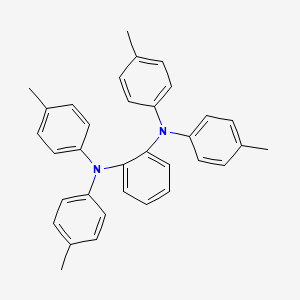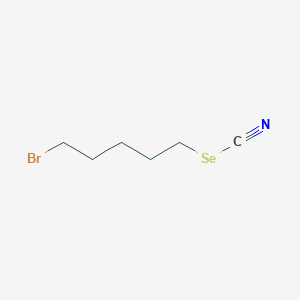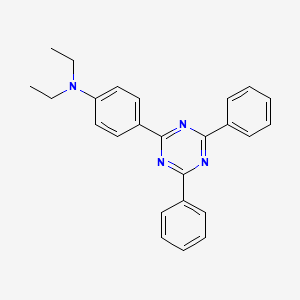![molecular formula C11H18O3 B14255373 2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- CAS No. 185516-11-4](/img/structure/B14255373.png)
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- is a complex organic compound that features both an oxetanone ring and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- typically involves the reaction of oxetanone derivatives with tetrahydropyran-based intermediates. One common method involves the use of 3,4-dihydropyran and oxetanone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane at ambient temperature with p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxetanone ring or the tetrahydropyran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- involves its interaction with specific molecular targets and pathways. The oxetanone ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Oxetanone: A four-membered lactone ring.
Uniqueness
2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]- is unique due to the combination of the oxetanone and tetrahydropyran moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
185516-11-4 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-[3-(oxan-2-yl)propyl]oxetan-2-one |
InChI |
InChI=1S/C11H18O3/c12-11-8-10(14-11)6-3-5-9-4-1-2-7-13-9/h9-10H,1-8H2 |
InChI Key |
HLDIDJGXGWTFJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CCCC2CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)

![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)


![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)



